tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate
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Overview
Description
tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(piperidin-4-yl)carbamate
- tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness
tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate is unique due to the presence of both the piperidine and thiazole rings, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications and interactions compared to similar compounds that may lack one of these rings.
Properties
Molecular Formula |
C13H21N3O2S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
tert-butyl N-(2-piperidin-3-yl-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-5-4-6-14-7-9/h8-9,14H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
BHCZWPNTOAPYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2CCCNC2 |
Origin of Product |
United States |
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